An In-Depth Technical Guide to 1-(2-Chloroethyl)imidazolidin-2-one: Chemical Properties and Structure
An In-Depth Technical Guide to 1-(2-Chloroethyl)imidazolidin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 1-(2-Chloroethyl)imidazolidin-2-one. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from analogous compounds and established chemical principles to offer a detailed profile for research and development purposes.
Chemical Structure and Properties
1-(2-Chloroethyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted at one of the nitrogen atoms with a 2-chloroethyl group. The presence of the reactive chloroethyl moiety makes it a potential intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.
Chemical Structure
The structure of 1-(2-Chloroethyl)imidazolidin-2-one is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group, with a chloroethyl chain attached to the N1 position.
Caption: Chemical structure of 1-(2-Chloroethyl)imidazolidin-2-one.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Chloroethyl)imidazolidin-2-one is presented in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O | [1][2][3][4] |
| Molecular Weight | 148.59 g/mol | [1][2][4] |
| CAS Number | 2387-20-4 | [1][2] |
| Appearance | Solid (predicted) | [2] |
| Purity | Typically >95% (as commercially available) | [2] |
| InChI | InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | [2][4] |
| InChIKey | YGSFFDHIYYOVHV-UHFFFAOYSA-N | [2][4] |
| SMILES | C1CN(C(=O)N1)CCCl | [3][4] |
Proposed Synthesis
Caption: Proposed synthesis pathway for 1-(2-Chloroethyl)imidazolidin-2-one.
Experimental Protocol (Proposed)
Materials:
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2-Imidazolidinone
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1,2-Dichloroethane
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Sodium hydroxide (or another suitable base like potassium carbonate)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 2-imidazolidinone (1.0 equivalent) in anhydrous DMF, add powdered sodium hydroxide (1.1 equivalents).
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Addition of Alkylating Agent: Add 1,2-dichloroethane (1.5 equivalents) dropwise to the stirred suspension at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-(2-Chloroethyl)imidazolidin-2-one.
Predicted Spectroscopic Data
Direct experimental spectroscopic data for 1-(2-Chloroethyl)imidazolidin-2-one is not available. The following are predicted data based on the analysis of its structure and comparison with similar compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.0 - 5.5 | br s | 1H | -NH |
| ~ 3.70 | t | 2H | -CH₂-Cl |
| ~ 3.55 | t | 2H | N-CH₂- |
| ~ 3.45 | t | 2H | -CH₂-NH |
| ~ 3.30 | t | 2H | N-CH₂-CH₂-Cl |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.0 | C=O |
| ~ 49.0 | N-CH₂-CH₂-Cl |
| ~ 42.0 | -CH₂-Cl |
| ~ 41.0 | N-CH₂- |
| ~ 39.0 | -CH₂-NH |
Predicted IR Spectrum (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch |
| ~ 2950, 2850 | C-H stretch (aliphatic) |
| ~ 1680 | C=O stretch (amide) |
| ~ 1450 | C-H bend |
| ~ 1250 | C-N stretch |
| ~ 750 | C-Cl stretch |
Predicted Mass Spectrum (EI)
| m/z | Assignment |
| 148/150 | [M]⁺ (molecular ion peak, showing isotopic pattern for Cl) |
| 113 | [M - Cl]⁺ |
| 105 | [M - CH₂Cl]⁺ |
| 86 | [Imidazolidin-2-one]⁺ |
| 49 | [CH₂Cl]⁺ |
Reactivity and Potential Applications
The chemical reactivity of 1-(2-Chloroethyl)imidazolidin-2-one is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the nucleophilicity of the secondary amine within the ring. The chloroethyl group can participate in nucleophilic substitution reactions, making this compound a useful building block for introducing the imidazolidin-2-one moiety into larger molecules.
Given that the imidazolidin-2-one scaffold is present in a number of biologically active compounds, 1-(2-Chloroethyl)imidazolidin-2-one could serve as a precursor in the synthesis of novel therapeutic agents. For instance, derivatives of imidazolidin-2-one have been investigated for their immunosuppressive and anticancer activities. The chloroethyl group itself is a feature of some alkylating agents used in chemotherapy.
Conclusion
1-(2-Chloroethyl)imidazolidin-2-one is a molecule of interest for synthetic and medicinal chemistry. While direct experimental data is scarce, its chemical properties and structure can be reliably predicted. The proposed synthesis provides a viable route for its preparation, enabling further investigation into its reactivity and potential as a precursor for novel compounds with biological activity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this and related compounds, while also pursuing experimental validation of the predicted data.
